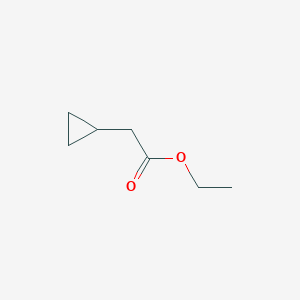

Ethyl 2-cyclopropylacetate

Description

Ethyl 2-cyclopropylacetate (CAS 53432-87-4) is an ester derivative characterized by a cyclopropane ring attached to the alpha-carbon of an acetate group. Its molecular formula is C₇H₁₂O₂, with a molecular weight of 128.17 g/mol . Commercially available from suppliers like Aladdin and CymitQuimica, it is offered in purities ranging from 95% to 97% and stored under argon at room temperature . The compound is widely utilized in organic synthesis, particularly as a precursor for pharmaceuticals and bioactive molecules. Its cyclopropane moiety imparts unique steric and electronic properties, making it valuable in designing rigid molecular architectures.

Propriétés

IUPAC Name |

ethyl 2-cyclopropylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-9-7(8)5-6-3-4-6/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AODPICOFZRYWKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53432-87-4 | |

| Record name | Ethyl cyclopropaneacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 2-cyclopropylacetate can be synthesized through several methods. One common method involves the reaction of ethyl bromoacetate with cyclopropylmagnesium bromide in the presence of a catalyst. The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the esterification of cyclopropylacetic acid with ethanol in the presence of an acid catalyst. This method is preferred due to its scalability and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 2-cyclopropylacetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cyclopropylacetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield cyclopropylmethanol using reducing agents like lithium aluminum hydride.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in ethanol for hydrolysis reactions.

Major Products:

Oxidation: Cyclopropylacetic acid.

Reduction: Cyclopropylmethanol.

Substitution: Various substituted cyclopropylacetates depending on the nucleophile used.

Applications De Recherche Scientifique

Ethyl 2-cyclopropylacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: Research has shown its potential in the development of drugs targeting specific enzymes and receptors.

Industry: It is used in the production of flavor and fragrance compounds.

Mécanisme D'action

The mechanism of action of ethyl 2-cyclopropylacetate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of cyclopropylacetic acid. This acid can then participate in various metabolic pathways, exerting its effects through interactions with cellular receptors and enzymes .

Comparaison Avec Des Composés Similaires

Research Findings and Case Studies

- Spirocyclic Synthesis: this compound was used to synthesize 6-amino-3-azabicyclo[3.1.0]hexane, a scaffold for CNS-targeting drugs. The reaction involved sequential Grignard additions and cyclization .

- Pharmaceutical Intermediates : Methyl 2-chloro-2-cyclopropylideneacetate enabled the synthesis of Tadalafil analogs via regioselective cyclopropane ring-opening, achieving yields up to 64.7% .

- Comparative Stability : Ethyl esters generally exhibit higher hydrolytic stability than methyl esters due to reduced electrophilicity, making them preferable in prolonged reactions .

Activité Biologique

Ethyl 2-cyclopropylacetate, an organic compound with the molecular formula CHO and CAS number 53432-87-4, is a member of the ester family characterized by its cyclopropyl group attached to an acetyl moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its unique structural properties and potential biological activities.

Chemical Structure and Properties

This compound is a colorless liquid with a fruity odor, making it appealing for applications in flavor and fragrance industries. Its structure can be represented as follows:

Key Features:

- Ester Functional Group: This allows for hydrolysis reactions, leading to the formation of cyclopropylacetic acid.

- Cyclopropyl Group: This moiety can mimic certain natural functionalities found in biomolecules, enhancing its potential as a drug candidate or biochemical probe.

The biological activity of this compound primarily revolves around its ability to act as a substrate for enzymatic reactions. It undergoes hydrolysis catalyzed by esterases, leading to the formation of cyclopropylacetic acid, which can then participate in various metabolic pathways. The mechanism can be summarized as follows:

- Ester Hydrolysis: this compound is hydrolyzed by enzymes such as esterases.

- Formation of Cyclopropylacetic Acid: The hydrolysis product can interact with cellular receptors and enzymes, modulating various biochemical pathways.

Biological Activity and Applications

Research indicates that this compound exhibits notable biological activities, including:

- Antitumor Activity: Preliminary studies suggest that derivatives of this compound may influence cancer cell growth and apoptosis.

- Enzyme Modulation: The compound's interactions with specific enzymes could lead to altered metabolic processes.

- Potential Drug Development: Its unique structure positions it as a candidate for further exploration in pharmacology.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| Ethyl 2-amino-2-cyclopropylacetate | Contains an amino group | Modulates biochemical pathways |

| Cyclopropylacetic Acid | Free acid form | Potentially involved in metabolic pathways |

| Ethyl 2-methylpropanoate | Methyl instead of cyclopropyl | Varies in reactivity and biological effects |

Case Studies and Research Findings

- Enzymatic Studies: this compound has been shown to act as a substrate for various enzymes involved in ester hydrolysis. This property is significant for understanding its metabolic fate in biological systems .

- Anticancer Research: In vitro studies have indicated that derivatives of this compound may have inhibitory effects on cancer cell lines, suggesting potential applications in oncology .

- Synthesis and Applications: The compound serves as a valuable building block for synthesizing more complex organic molecules, which could be utilized in developing new therapeutic agents .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-cyclopropylacetate, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification of cyclopropylacetic acid with ethanol under acidic catalysis (e.g., H₂SO₄). Key parameters include temperature control (60–80°C), stoichiometric ratios (1:1.2 acid:ethanol), and reaction time (6–12 hours). Monitoring via thin-layer chromatography (TLC) or GC-MS ensures completion. Alternative routes involve transesterification of methyl cyclopropylacetate with ethanol using lipases or metal catalysts for greener synthesis .

Q. How can structural characterization of this compound be performed using spectroscopic methods?

- NMR : Analyze the cyclopropane ring protons (δ 0.5–1.5 ppm for CH₂ groups) and ester carbonyl (δ ~170 ppm in ¹³C NMR). The ethyl group shows triplet (δ ~1.2 ppm, CH₃) and quartet (δ ~4.1 ppm, CH₂) signals .

- MS : Molecular ion peaks (e.g., m/z 114 for [M]⁺) and fragmentation patterns (e.g., loss of ethoxy group, m/z 71) confirm the structure .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Density : ~1.0 g/cm³.

- Boiling point : ~138°C at 760 mmHg.

- Flash point : ~29°C (flammable liquid, requiring inert atmosphere handling) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data for this compound’s spectral properties?

Discrepancies in NMR chemical shifts or IR stretching frequencies may arise from solvent effects, conformational flexibility, or computational model limitations. Use density functional theory (DFT) with solvent corrections (e.g., PCM model) and compare with experimental data. Validate via cross-referencing crystallographic angles (e.g., cyclopropane C-C-C angles ~59–60°) .

Q. What strategies are effective for incorporating this compound into bioactive compounds, and how does the cyclopropane ring influence activity?

The cyclopropane ring introduces steric constraint and electronic effects, enhancing binding affinity in peptides or enzyme inhibitors. Synthetic methodologies include:

- Peptide coupling : Use carbodiimide reagents (e.g., EDC/HOBt) to attach the ester to amino acid backbones.

- Ring-opening reactions : React with nucleophiles (e.g., amines) to generate cyclopropane-containing analogs. Studies on cyclopropyl amino acid analogs show improved metabolic stability and receptor selectivity .

Q. How do environmental factors (pH, temperature) affect the stability of this compound in aqueous solutions?

Stability studies under accelerated conditions (e.g., 40°C, 75% RH) reveal hydrolysis of the ester group to cyclopropylacetic acid. Use HPLC to quantify degradation products. Buffered solutions (pH 4–6) minimize hydrolysis, while alkaline conditions (pH >8) accelerate it. Storage at ≤4°C in anhydrous solvents is recommended .

Q. What advanced computational methods are suitable for predicting the reactivity of this compound in cycloaddition reactions?

Frontier molecular orbital (FMO) theory and transition-state modeling (e.g., IRC calculations) predict regioselectivity in Diels-Alder reactions. The strained cyclopropane ring acts as an electron-deficient dienophile. Validate predictions with experimental yields and stereochemical outcomes (e.g., endo/exo ratios) .

Q. How can stereochemical outcomes be controlled in derivatives of this compound during asymmetric synthesis?

Chiral catalysts (e.g., Jacobsen’s Co-salen complexes) or enzymatic resolution (e.g., Candida antarctica lipase) can induce enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with shift reagents .

Methodological and Ethical Considerations

Q. What protocols ensure safe handling and disposal of this compound given its flammability and toxicity?

- Use explosion-proof equipment and inert gas purging during synthesis.

- Store in sealed containers with desiccants.

- Neutralize waste with dilute NaOH before disposal. Safety data sheets (SDS) recommend PPE (gloves, goggles) and first-aid measures (e.g., eye irrigation with water) .

Q. How should researchers address reproducibility challenges in synthetic workflows involving this compound?

Document reaction parameters (e.g., stirring rate, catalyst purity) and validate via inter-laboratory trials. Use standardized reference materials (e.g., NIST-traceable reagents) and share raw spectral data in supplementary files .

Q. What ethical guidelines apply when publishing contradictory data on this compound’s bioactivity?

Disclose all experimental conditions (e.g., cell lines, assay protocols) to enable replication. Avoid selective reporting; use statistical tests (e.g., ANOVA) to confirm significance. Cite prior work transparently, even if results conflict .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.